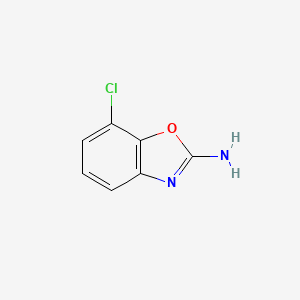

7-chloro-1,3-benzoxazol-2-amine

Beschreibung

Significance of Benzoxazole (B165842) Heterocycles in Chemical Research

Benzoxazoles are aromatic organic compounds composed of a benzene (B151609) ring fused to an oxazole (B20620) ring. jocpr.comresearchgate.netglobalresearchonline.net This fundamental structure, with the molecular formula C7H5NO, serves as a versatile building block in the synthesis of more complex, often bioactive, molecules. jocpr.com The aromaticity of the benzoxazole nucleus imparts relative stability, yet it possesses reactive sites that allow for functionalization, making it a valuable pharmacophore in medicinal chemistry. researchgate.netglobalresearchonline.net

The significance of benzoxazole derivatives is underscored by their wide array of reported biological activities, which has spurred considerable research interest. jocpr.comresearchgate.netglobalresearchonline.net These compounds are investigated for their potential in various therapeutic areas. researchgate.netnih.gov The ability of the benzoxazole core to act as a structural isostere of naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) allows for potential interactions with biological polymers. jocpr.comglobalresearchonline.net Beyond their medicinal applications, benzoxazoles also find utility in materials science, for instance, as fluorescent probes. globalresearchonline.net

The synthesis of the benzoxazole nucleus can be achieved through several methods, including the reaction of ortho-aminophenols with various reagents such as orthoesters, aldehydes, or β-diketones under different catalytic conditions. jocpr.comorganic-chemistry.org Researchers have developed numerous synthetic strategies to access diverse benzoxazole derivatives, reflecting the scaffold's importance in modern chemical research. organic-chemistry.orgnih.govacs.org

Contextualizing 7-chloro-1,3-benzoxazol-2-amine within Benzoxazole Chemistry

Within the broad family of benzoxazoles, this compound emerges as a specific derivative with its own unique chemical identity. Its structure is characterized by a benzoxazole core with a chlorine atom substituted at the 7-position and an amino group at the 2-position. ontosight.ai This particular arrangement of functional groups influences its chemical properties and reactivity.

The presence of the chlorine atom, an electron-withdrawing group, can impact the electronic environment of the benzoxazole ring system. globalresearchonline.net The amino group at the 2-position provides a site for further chemical modifications, allowing for the synthesis of a variety of derivatives. rdd.edu.iq This makes this compound a useful intermediate in the synthesis of more complex molecules. ontosight.ai

Research into related chlorinated benzoxazole structures, such as 5-chloro-1,3-benzoxazol-2-amine, highlights the role of the chlorine atom in potentially enhancing the lipophilicity and chemical reactivity of the molecule. solubilityofthings.com The study of various substituted 2-aminobenzoxazoles is an active area of research, with different synthetic routes being explored to generate these compounds. nih.govacs.org The investigation of compounds like this compound and its isomers contributes to the broader understanding of structure-activity relationships within the benzoxazole class of compounds.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C7H5ClN2O | ontosight.ai |

| Molecular Weight | 168.58 g/mol | ontosight.ai |

| Appearance | Crystalline solid | ontosight.ai |

| Solubility | Moderately soluble in organic solvents, relatively insoluble in water | ontosight.ai |

| CAS Number | 64037-11-2 | lookchem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJCQBBJHFLQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214033 | |

| Record name | Benzoxazole, 2-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-11-2 | |

| Record name | 7-Chloro-2-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64037-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-amino-7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolamine, 7-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Chloro 1,3 Benzoxazol 2 Amine Analogs

Impact of Substituent Variation on Molecular Function

The biological activity and physicochemical properties of the 7-chloro-1,3-benzoxazol-2-amine scaffold are highly sensitive to structural modifications. The interplay of electronic and steric factors introduced by different substituents governs the molecule's interaction with biological targets.

Influence of Halogenation (e.g., Chlorine at Position 7)

For instance, the presence of a chlorine atom can enhance the lipophilicity of the molecule, which may improve its ability to cross biological membranes. solubilityofthings.com The specific placement of the halogen is also critical. Studies on different isomers, such as 5-chloro-1,3-benzoxazol-2-amine, have shown that the position of the chlorine atom can lead to different biological activities. solubilityofthings.commanchesterorganics.com The introduction of additional halogens, as seen in 5,7-dichloro-1,3-benzoxazole derivatives, can further modify the activity profile, often leading to enhanced cytotoxic or antimicrobial properties. researchgate.net The combination of a chlorine at position 7 and a fluorine at position 5, as in 7-chloro-5-fluoro-1,3-benzoxazol-2-amine, introduces further electronic perturbations that can fine-tune the molecule's function. uni.lu

Table 1: Comparison of Halogenated Benzoxazole (B165842) Analogs

| Compound | Key Features | Potential Impact |

|---|---|---|

| 5-Chloro-1,3-benzoxazol-2-amine | Chlorine at position 5 | Alters electronic distribution and lipophilicity, influencing biological activity. solubilityofthings.commanchesterorganics.com |

| This compound | Chlorine at position 7 | Influences pKa of the amino group and membrane permeability. |

| 5,7-Dichloro-1,3-benzoxazole derivatives | Dihalogenated | Often show increased potency in cytotoxic and antimicrobial assays. researchgate.net |

Effects of Amine Substituents (e.g., N-alkylation, Cyclic Amines)

Modification of the 2-amino group is a common strategy to modulate the pharmacological profile of benzoxazole derivatives. N-alkylation, the substitution of one or both hydrogen atoms of the amino group with alkyl chains, can have a profound impact on the compound's polarity, steric bulk, and hydrogen bonding capacity. researchgate.net These changes can influence the molecule's solubility, membrane permeability, and binding interactions with target proteins. escholarship.org

The introduction of cyclic amines, such as piperazine (B1678402) or morpholine, at the 2-position of the benzoxazole ring has been explored to enhance biological activity. researchgate.net These cyclic moieties can introduce favorable interactions with the target protein, potentially leading to increased potency. For example, the synthesis of 2-(cyclic amino)-benzoxazole derivatives has been shown to yield compounds with significant anticancer activity. researchgate.net The nature of the cyclic amine, including its size and the presence of additional heteroatoms, can be optimized to achieve the desired activity profile.

Table 2: Examples of Amine-Substituted Benzoxazole Analogs and Their Effects

| Modification | Example Analog | Observed Effects |

|---|---|---|

| N-Alkylation | N-alkylated 2-aminobenzothiazoles (related scaffold) | Alters polarity, steric hindrance, and hydrogen bonding, impacting biological activity. escholarship.org |

| Cyclic Amine | 2-(3-methylpiperazin-1-yl)-1,3-benzoxazole | Can introduce favorable interactions with biological targets, leading to enhanced anticancer activity. researchgate.net |

Positional Isomerism and Stereochemical Effects

The relative positions of substituents on the benzoxazole ring, known as positional isomerism, play a critical role in determining the molecule's biological activity. As discussed with halogenation, moving the chlorine atom from position 7 to other positions like 4, 5, or 6 can result in compounds with distinct pharmacological profiles. manchesterorganics.comuni.lubiotech-asia.org For example, 4-chloro-1,3-benzoxazole derivatives have been investigated as potential anticancer agents, with their activity being dependent on the substitution pattern. biotech-asia.org This highlights the importance of the precise arrangement of functional groups for optimal interaction with the target.

Stereochemistry becomes a crucial factor when chiral centers are introduced into the molecule, for instance, through N-alkylation with a chiral substituent or when a substituent on the benzoxazole ring creates a stereocenter. The different stereoisomers (enantiomers or diastereomers) of a molecule can exhibit significantly different biological activities, as they may interact differently with the chiral environment of a biological target, such as an enzyme's active site. While specific studies on the stereochemistry of this compound analogs are not widely reported, it is a well-established principle in medicinal chemistry that stereoisomers can have distinct pharmacological and toxicological profiles.

Computational Chemistry and Molecular Modeling Investigations

Computational methods provide valuable insights into the structure-activity and structure-property relationships of this compound analogs at the molecular level. These approaches can rationalize experimental findings and guide the design of new, more potent compounds.

Quantum Chemical Calculations (e.g., DFT Studies on Electrophilicity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. researchgate.net For this compound, DFT studies can be used to calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These calculations can help to understand the reactivity of the molecule and the nature of its interactions with other molecules.

The electrophilicity of the benzoxazole ring is influenced by the electron-withdrawing nature of the chlorine atom at position 7. smolecule.com DFT calculations can quantify this effect and predict how changes in substitution will alter the electronic properties of the molecule. This information is valuable for understanding the molecule's reactivity in chemical synthesis and its potential to interact with biological targets through electrostatic or covalent interactions.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net This method is widely used in drug discovery to understand the binding mode of a ligand and to predict its binding affinity. biotech-asia.orgresearchgate.net For analogs of this compound, docking studies can be performed to investigate their interactions with various biological targets, such as enzymes or receptors implicated in cancer or infectious diseases. nih.govresearchgate.net

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.gov By comparing the docking scores and binding modes of different analogs, it is possible to rationalize their observed structure-activity relationships. For example, docking studies might show that the chlorine atom at position 7 occupies a specific hydrophobic pocket in the target protein, thus contributing to the binding affinity. This information can then be used to design new analogs with improved binding characteristics. researchgate.net

Table 3: Application of Computational Methods to Benzoxazole Analogs

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties. researchgate.net | Understanding of reactivity, electron distribution, and the influence of substituents on electrophilicity. |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability

No specific Molecular Dynamics (MD) simulation studies for this compound are available in the public scientific literature.

MD simulations are a computational method used to understand the physical movements of atoms and molecules over time. In drug discovery, these simulations are crucial for evaluating the stability of a ligand (like a drug candidate) when it is bound to its receptor protein. The simulation provides insights into how the ligand-receptor complex behaves in a dynamic environment, which can confirm the stability of the binding pose predicted by molecular docking. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, are monitored over the simulation time (typically nanoseconds) to assess stability. A stable complex will generally show minimal and converged fluctuations. While this type of analysis has been performed for complex 2-aminobenzoxazole (B146116) derivatives, specific data, such as RMSD plots or interaction stability analysis for this compound, has not been published.

Free Binding Energy Calculations (e.g., MM/PBSA Analysis)

There are no publicly available research findings detailing free binding energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), specifically for this compound.

The MM/PBSA method is a widely used post-processing technique applied to snapshots from an MD simulation to estimate the free energy of binding of a ligand to a protein. ambermd.orgnih.gov This calculation provides a more quantitative prediction of binding affinity than docking scores alone. The total binding free energy is calculated by summing the changes in molecular mechanical gas-phase energies, solvation free energies (polar and non-polar contributions), and the conformational entropy upon binding. nih.gov The results are often presented in a table detailing each energy component, which helps in understanding the driving forces behind the binding, such as electrostatic interactions or hydrophobic effects. nih.gov This analysis is critical for prioritizing compounds during lead optimization. However, without a defined biological target and corresponding MD simulation, such calculations for this compound have not been reported.

Table 1: Illustrative Template for MM/PBSA Binding Free Energy Components (Data Not Available for this compound)

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy (ΔE_vdw) | Data not available |

| Electrostatic Energy (ΔE_ele) | Data not available |

| Polar Solvation Energy (ΔG_pol) | Data not available |

| Non-polar Solvation Energy (ΔG_np) | Data not available |

| Total Binding Free Energy (ΔG_bind) | Data not available |

Pharmacophore Analysis

Specific pharmacophore models derived from or including this compound are not described in the available literature.

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a response. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. Pharmacophore models are developed based on the structures of a set of active compounds or the ligand-binding site of a target protein. researchgate.net They are instrumental in virtual screening to identify new compounds with the potential for similar biological activity and in guiding the design of new analogs. The development of a pharmacophore model requires structural data from a series of active compounds that bind to a common receptor. As no such series focusing on this compound has been published, a specific pharmacophore analysis is not available.

Applications of 7 Chloro 1,3 Benzoxazol 2 Amine and Its Derivatives in Advanced Materials and Medicinal Chemistry Excluding Clinical Human Data

Role as Chemical Building Blocks in Organic Synthesis

7-chloro-1,3-benzoxazol-2-amine serves as a valuable precursor in the synthesis of more complex heterocyclic systems. Its structure, featuring a reactive amine group and a chlorinated benzene (B151609) ring fused to an oxazole (B20620), allows for a variety of chemical modifications. biosynth.com Organic chemists utilize this compound as a starting material for constructing larger molecules with potential applications in pharmaceuticals and advanced materials. organic-chemistry.org

The synthesis of derivatives often involves reactions targeting the amino group or the benzoxazole (B165842) ring system itself. For instance, condensation reactions with various electrophiles can lead to the formation of a wide array of substituted benzoxazoles. rsc.org The chloro-substituent at the 7-position can also influence the reactivity of the aromatic ring and can be a site for further functionalization through nucleophilic substitution or cross-coupling reactions, although this is less commonly explored compared to reactions at the amine. The versatility of this compound and its parent benzoxazole ring makes it a key component in the combinatorial synthesis of libraries of compounds for screening purposes. organic-chemistry.org

Exploration in Medicinal Chemistry as Bioactive Scaffolds

The benzoxazole nucleus is a well-established pharmacophore, and the introduction of a chlorine atom at the 7-position, along with an amine at the 2-position, can significantly modulate the biological activity of the resulting derivatives. nih.govresearchgate.net

Derivatives of the benzoxazole scaffold have been investigated as inhibitors of various enzymes and modulators of receptors. For example, some benzoxazole derivatives have shown inhibitory activity against VEGFR-2, a key target in angiogenesis. nih.govnih.gov One study reported a series of benzoxazole derivatives with VEGFR-2 inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov Specifically, a derivative, compound 12l, demonstrated an IC50 of 97.38 nM against VEGFR-2. nih.gov

Another area of investigation is the modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov A study on a related benzothiadiazine derivative, which can be considered a structural analogue, highlighted its role as a positive allosteric modulator of the AMPA receptor. nih.gov While not a direct derivative of this compound, this research points to the potential of related heterocyclic systems to interact with important neurological targets. nih.gov Furthermore, certain 2-amino-aryl-7-aryl-benzoxazole derivatives have been assayed against Janus Kinase 2 (JAK2), with IC50 values ranging from 0.08 to 10 μM. nih.gov

The antimicrobial potential of benzoxazole derivatives is a significant area of research. nih.govresearchgate.net Studies have demonstrated that compounds incorporating the benzoxazole scaffold exhibit activity against a range of bacterial and fungal pathogens. nih.govnih.gov

In one study, newly synthesized quinazolinone derivatives, which can be synthesized from related benzoxazinones, showed promising antibacterial activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. gsconlinepress.com Another study on various benzoxazole derivatives reported moderate to good antimicrobial activity against several microbial strains, with some compounds showing better activity than the standard drugs ofloxacin (B1677185) and fluconazole. nih.gov For instance, one compound exhibited a minimum inhibitory concentration (MIC) of 1.14 × 10⁻³ µM against Bacillus subtilis. nih.gov

Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have also been synthesized and screened for their antibacterial and antifungal properties. nih.govscienceopen.com Some of these compounds displayed good activity against Staphylococcus aureus and Escherichia coli. nih.govscienceopen.com Another investigation into pyrazolo-1,2-benzothiazine derivatives, which share structural similarities, found that two compounds, 7b and 7h, exhibited potent antibiotic activity against different strains of S. aureus with MIC90 values of 16 µg/mL and 8.0 µg/mL, respectively. beilstein-journals.org

Table 1: Selected Antimicrobial Activity of Benzoxazole Derivatives

| Compound/Derivative | Microorganism | Activity (MIC/MIC90) | Reference |

|---|---|---|---|

| Benzoxazole derivative 10 | Bacillus subtilis | 1.14 × 10⁻³ µM | nih.gov |

| Benzoxazole derivative 1 | Candida albicans | 0.34 × 10⁻³ µM | nih.gov |

| Pyrazolo-1,2-benzothiazine 7h | Staphylococcus aureus | 8.0 µg/mL | beilstein-journals.org |

The anticancer properties of benzoxazole derivatives are extensively studied, with many compounds demonstrating significant cytotoxic effects against various cancer cell lines in vitro. nih.govresearchgate.netmdpi.com

A series of 2-amino-aryl-7-aryl-benzoxazole derivatives were evaluated for their anticancer activity, with one compound, 12l, showing a potent EC50 of 0.4 μM against human A549 lung cancer cells. nih.gov In another study, new benzoxazole derivatives were designed as VEGFR-2 inhibitors and evaluated for their anti-proliferative activity. nih.gov Compounds incorporating a 5-chlorobenzo[d]oxazole moiety were found to be particularly effective. nih.gov For example, derivative 14b showed IC50 values of 4.75 ± 0.21 µM and 4.61 ± 0.34 µM against MCF-7 and HepG2 cell lines, respectively. nih.gov Further investigation into a related series also identified a potent derivative, 12l, with IC50 values of 10.50 μM and 15.21 μM against HepG2 and MCF-7 cells, respectively. nih.gov This compound was also found to induce apoptosis in HepG2 cells. nih.gov

Table 2: In Vitro Cytotoxic Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 2-amino-aryl-7-aryl-benzoxazole 12l | A549 (Lung Cancer) | 0.4 μM | nih.gov |

| 5-chlorobenzo[d]oxazole 14b | MCF-7 (Breast Cancer) | 4.75 ± 0.21 µM | nih.gov |

| 5-chlorobenzo[d]oxazole 14b | HepG2 (Liver Cancer) | 4.61 ± 0.34 µM | nih.gov |

| Benzoxazole derivative 12l | HepG2 (Liver Cancer) | 10.50 µM | nih.gov |

Recent research has explored the potential of benzoxazole derivatives as immune checkpoint inhibitors. A study discovered that certain benzo[d]oxazole derivatives can act as dual inhibitors of the PD-1/PD-L1 and VISTA pathways. nih.gov One particular compound, B3, was identified as a promising dual inhibitor that could rescue the immunosuppression of T-cells and activate antitumor immunity. nih.gov This compound was also shown to induce the degradation of PD-L1 and VISTA in tumor cells and demonstrated significant in vivo antitumor efficacy in a mouse model. nih.gov This highlights a novel and important therapeutic application for this class of compounds.

Emerging Applications

The unique chemical properties of this compound and its derivatives continue to drive the exploration of new applications. Beyond the well-established areas of medicinal chemistry, these compounds are being investigated in other fields. For instance, the benzoxazole core is known for its fluorescent properties, suggesting potential applications in materials science as optical brightening agents or as components in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of the benzoxazole system through substitution makes it an attractive scaffold for developing new functional materials. While specific research on this compound in these areas is still emerging, the broader family of benzoxazoles shows considerable promise.

Catalysis and Organocatalysis

The synthesis of the 2-aminobenzoxazole (B146116) core is a key area of research, often relying on advanced catalytic methods to ensure efficiency, selectivity, and greener reaction conditions. These compounds can also serve as substrates in catalytic transformations to produce other valuable molecules.

Catalytic Synthesis of Benzoxazoles:

The primary route to 2-substituted benzoxazoles involves the condensation and subsequent cyclization of 2-aminophenols with various electrophiles. rsc.org Modern synthetic protocols heavily employ catalysts to drive these reactions, offering advantages over classical methods that often require harsh conditions or toxic reagents like cyanogen (B1215507) bromide. nih.gov

Transition metal catalysts are prominent in the synthesis of benzoxazoles. For instance, copper-catalyzed C-H amination of benzoxazoles provides a direct route to 2-aminobenzoxazole derivatives. beilstein-journals.org This method, which can be accelerated by microwave irradiation, offers an efficient, additive-free process in acetonitrile. beilstein-journals.org Supported copper catalysts, such as Cu(I) on aminated silica (B1680970) or on acidic zeolites, have been developed to create heterogeneous systems that are cost-effective, reusable, and minimize metal leaching. beilstein-journals.org Palladium complexes have also been prepared and used for benzoxazole synthesis from 2-aminophenol (B121084) and aldehydes, using air as a green oxidant. rsc.org

Furthermore, cobalt-catalyzed aerobic reactions of 2-aminophenols and aldehydes have been shown to produce benzoxazole derivatives in good yields without the need for additives or ligands. nih.gov In a different approach, chiral vanadyl complexes have been successfully used in the asymmetric 1,2-alkoxy-sulfenylation of vinylarenes with 2-mercapto-benzoxazoles, demonstrating the role of benzoxazole derivatives in stereoselective catalysis. acs.org

The following table summarizes various catalytic systems used for the synthesis of benzoxazole derivatives.

| Catalyst System | Reactants | Key Features |

| CuCl / CuCl₂ | Benzoxazole, Amines | Additive-free C-H amination; microwave acceleration. beilstein-journals.org |

| Supported Cu(I) on Silica | Benzoxazole, Amines | Heterogeneous, reusable catalyst. beilstein-journals.org |

| Palladium-Dendrimer Complexes | 2-Aminophenol, Aldehydes | Low catalyst loading; uses air as an oxidant. rsc.org |

| Co(OAc)₂·4H₂O | 2-Aminophenol, Aldehydes | Ligand-free, additive-free aerobic conditions. nih.gov |

| TiO₂–ZrO₂ Composite | 2-Aminophenol, Aromatic Aldehydes | Green, recyclable catalyst with short reaction times. rsc.org |

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehydes | Solvent-free, reusable heterogeneous catalyst. researchgate.net |

| N-Heterocyclic Carbene (NHC) | Aldimines from 2-aminophenols | Organocatalytic intramolecular cyclization under mild conditions. synblock.com |

Benzoxazoles as Catalytic Substrates:

Beyond their synthesis, benzoxazoles can act as substrates in catalytic reactions. A notable example is the ligand-free, selective ring-opening of benzoxazoles with iodoarenes, catalyzed by CuFe₂O₄ superparamagnetic nanoparticles. researchgate.net This reaction yields triphenylamine (B166846) derivatives, which are valuable in materials science. researchgate.net Similarly, silver(I)-catalyzed intramolecular cyclization followed by an oxazole ring-opening reaction has been developed to synthesize isoquinolones, demonstrating the utility of the benzoxazole ring as a reactive intermediate. acs.org

Fluorescent Probes and Optical Applications

The rigid, planar structure and aromaticity of the benzoxazole core make it an excellent scaffold for fluorescent molecules. biotech-asia.org Derivatives of this class are utilized in various optical applications, including as fluorescent probes for biomolecules and as photoluminescent materials. periodikos.com.brmdpi.com

Benzoxazoles as Fluorescent Probes:

Benzoxazole and the related naphthoxazole derivatives have been identified as promising fluorescent probes for DNA. periodikos.com.br Studies have shown that these compounds can intercalate between the base pairs of DNA, leading to a significant increase in their fluorescence emission intensity. This property makes them suitable for developing sensors to detect and study nucleic acids. periodikos.com.br

Functionalized benzoxazoles are also designed as labels for other biomolecules. For example, 3-benzoxazol-2-ylquinoline-7-maleimide has been synthesized and shown to form a fluorescent conjugate with proteins like bovine serum albumin (BSA), indicating its potential as a useful protein label. researchgate.net

While not a benzoxazole, the structurally related compound 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a widely recognized fluorigenic reagent used to label primary and secondary amines, amino acids, and other nucleophiles for analysis by fluorescence spectroscopy and chromatography. researchgate.netnih.govnih.gov The reaction of NBD-Cl with an amine yields a highly fluorescent derivative. nih.gov This principle of using a reactive chloro-substituted heterocyclic system to create fluorescent tags is a key strategy in the design of chemical probes. The 2-amino group on this compound provides a reactive handle for similar derivatization to create more complex fluorescent systems.

The table below highlights examples of benzoxazole derivatives and their applications in fluorescence.

| Compound/Derivative Class | Application | Key Finding |

| Naphthoxazole Derivatives | Fluorescent DNA Probe | Intercalate between DNA base pairs, causing an increase in fluorescence intensity. periodikos.com.br |

| 3-Benzoxazol-2-ylquinoline-7-maleimide | Fluorescent Protein Label | Forms a highly fluorescent conjugate with proteins. researchgate.net |

| 2-Phenylbenzoxazole Derivatives | Solid-State Fluorescence Emitters | Exhibit robust emission properties in the solid state. mdpi.com |

| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Fluorigenic Reagent for Amines | Reacts with amines to produce intensely fluorescent derivatives for detection. nih.govnih.gov |

Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency

While classical methods for synthesizing benzoxazole (B165842) derivatives are established, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic protocols for 7-chloro-1,3-benzoxazol-2-amine. The basic aim of synthetic chemistry is to produce compounds in high yields and purity with minimal environmental impact. biotech-asia.org

Key areas for development include:

Green Chemistry Approaches: The use of greener methods, such as employing water as a solvent, using recyclable catalysts, and running reactions under solvent-free conditions, is a growing trend. nih.gov For instance, the synthesis of benzoxazoles using magnetic nanoparticle-supported ionic liquids under ultrasound irradiation has shown promise, offering high yields and easy catalyst recovery. nih.govrsc.org Applying such methodologies to the synthesis of this compound could significantly reduce waste and energy consumption.

Novel Catalytic Systems: Research into new catalysts, such as fluorophosphoric acid or palladium complexes, could lead to milder reaction conditions and improved yields. rsc.org The development of one-pot synthesis protocols, where multiple reaction steps are combined without isolating intermediates, would further enhance efficiency. rsc.org

Alternative Reagents: Many traditional syntheses of 2-aminobenzoxazoles utilize toxic reagents like cyanogen (B1215507) bromide. nih.gov Future work should explore safer alternatives, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), to produce this compound and its derivatives. nih.gov Another innovative approach involves the Smiles rearrangement, which allows for the functionalization of heteroaromatic rings under metal-free conditions. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Magnetic Nanoparticle-Supported Ionic Liquid | Solvent-free, ultrasound irradiation, reusable catalyst. | High yield, short reaction time, environmentally friendly. | nih.govrsc.org |

| One-Pot Synthesis via Smiles Rearrangement | Metal-free, uses various amines, short reaction time. | Avoids toxic reagents, operational simplicity, wide substrate scope. | nih.gov |

| Iodine-Mediated Oxidative Cyclodesulfurization | Eco-friendly reagent (molecular iodine), efficient C-O bond formation. | Environmentally benign, applicable to various substituted precursors. | nih.gov |

| Brønsted Acidic Ionic Liquid Gel Catalyst | Solvent-free, reusable catalyst, high yields. | Facile workup, recoverable green catalyst. | rsc.org |

Advanced Computational Approaches for Structure-Function Elucidation

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental research. For this compound, advanced computational methods can provide deep insights into its structure-activity relationships (SAR).

Molecular Docking and Simulation: Molecular docking studies can predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets, such as enzymes or receptors. biotech-asia.orgresearchgate.net This is crucial for designing new therapeutic agents. For example, docking studies have been used to evaluate benzoxazole derivatives as potential anticancer agents and inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis. researchgate.netnih.gov

Density Functional Theory (DFT): DFT calculations can be used to model the molecular structure, electronic properties, and reactivity of this compound. nih.gov This information helps in understanding its chemical behavior and in designing derivatives with desired electronic characteristics.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate the structural features of a series of this compound derivatives with their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Diversification of Chemical Space for Targeted Applications

The this compound scaffold is a versatile starting point for creating a diverse library of compounds with tailored properties. biotech-asia.org Its reactive sites allow for functionalization, leading to new molecules for specific applications. biotech-asia.org

Medicinal Chemistry: Benzoxazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. biotech-asia.orgresearchgate.net Future research could focus on synthesizing derivatives of this compound to target specific diseases. For instance, creating hybrids with other pharmacologically active moieties, like 1,2,3-triazoles, could lead to potent enzyme inhibitors. nih.gov

Agrochemicals: The benzoxazole structure is also important in the development of new agrochemicals, with compounds showing herbicidal, fungicidal, and antibacterial activity. mdpi.com Research into derivatives of this compound could yield novel crop protection agents.

Materials Science: Benzoxazoles are used in materials science as photoluminescent agents, whitening agents, and in dye lasers. biotech-asia.org The specific substitution pattern of this compound could be exploited to develop new materials with unique optical or electronic properties.

| Application Area | Specific Target/Activity | Rationale based on Benzoxazole Research | Reference |

|---|---|---|---|

| Anticancer | Enzyme inhibition (e.g., kinases, topoisomerases) | Numerous benzoxazole derivatives show potent cytotoxic activity against various cancer cell lines. | biotech-asia.orgresearchgate.net |

| Antimicrobial | Inhibition of bacterial or fungal growth | The benzoxazole scaffold is a common feature in antimicrobial agents. | nih.gov |

| Anti-tuberculosis | DprE1 enzyme inhibition | Hybrid molecules containing benzoxazole have shown significant inhibition of enzymes crucial for mycobacterial cell wall synthesis. | nih.gov |

| Agrochemicals | Herbicidal, fungicidal, or antiviral activity | Benzoxazoles are stable and easily modified scaffolds for discovering new agrochemicals. | mdpi.com |

| Materials Science | Organic light-emitting diodes (OLEDs), fluorescent probes | The aromatic and heterocyclic nature of benzoxazoles imparts useful photoluminescent properties. | biotech-asia.org |

Integration of this compound in Multidisciplinary Research

The unique properties of the this compound scaffold make it an ideal candidate for use in multidisciplinary research projects that bridge chemistry, biology, and materials science.

Chemical Biology: Derivatives of this compound can be designed as chemical probes to study biological processes. For example, fluorescently tagged versions could be used to visualize specific cellular components or track the localization of a target protein.

Probe Development: The 2-aminobenzoxazole (B146116) structure is utilized in positron emission tomography (PET) probes. nih.gov This suggests that radiolabeled derivatives of this compound could be developed for diagnostic imaging applications in medicine.

Combinatorial Chemistry: High-throughput synthesis and screening of a library of this compound derivatives could rapidly identify lead compounds for a variety of applications. This approach accelerates the discovery process by exploring a vast chemical space in a systematic manner.

By pursuing these future research directions, the scientific community can fully harness the potential of this compound, leading to advancements in medicine, agriculture, and materials science.

Q & A

What are the common synthetic routes for 7-chloro-1,3-benzoxazol-2-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves cyclization of substituted aniline precursors. For example, 3-chloro-4-fluoroaniline can react with chloroacetyl chloride under reflux in ethanol to form intermediates, followed by cyclization to yield the benzoxazole core . Key optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) may accelerate reaction rates compared to ethanol.

- Temperature control: Reflux conditions (e.g., 7 hours at 78°C) ensure complete conversion, monitored via TLC.

- Catalysts: Acidic or basic catalysts (e.g., sodium acetate) improve cyclization efficiency.

- Purification: Recrystallization from ethanol or methanol enhances purity and yield .

Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups, such as NH stretches (~3450 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹). Absence of C=O bands confirms successful cyclization .

- ¹H NMR: Aromatic protons appear as multiplet signals (δ 6.5–8.0 ppm), while the NH group may show a singlet (e.g., δ 8.4 ppm in chloroacetamide intermediates) .

- X-ray Crystallography: Resolves molecular conformation definitively. For example, monoclinic P21/n space group parameters (a = 9.440 Å, β = 101.67°) and hydrogen-bonding networks (N–H⋯O interactions) validate crystal packing .

- Mass Spectrometry: Confirms molecular weight (e.g., m/z 168.58 for C₇H₅ClN₂O) .

How can single-crystal X-ray diffraction data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution of bond lengths, angles, and torsion angles. For instance:

- Crystal System: Monoclinic P21/n with cell parameters a = 9.440 Å, b = 3.739 Å, c = 19.737 Å .

- Hydrogen Bonding: Intermolecular N–H⋯O bonds (2.8–3.0 Å) stabilize the crystal lattice, influencing solubility and melting point.

- Data Quality: A low R-factor (<0.05) and high data-to-parameter ratio (13:1) ensure reliability. Thermal ellipsoid analysis confirms minimal atomic displacement .

What strategies are effective in analyzing contradictory biological activity data for benzoxazole derivatives like this compound?

Methodological Answer:

- Assay Standardization: Compare protocols for consistency in concentrations, cell lines, and incubation times.

- Structure-Activity Relationship (SAR) Studies: Correlate substituent effects (e.g., chloro vs. fluoro groups) with activity trends.

- Orthogonal Validation: Use multiple assays (e.g., microbial inhibition vs. enzymatic inhibition) to confirm results.

- Meta-Analysis: Aggregate data from peer-reviewed studies (excluding non-reliable sources) to identify reproducible trends .

How can computational chemistry complement experimental data in predicting the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the chloro-substituted benzene ring may exhibit electron-deficient character.

- Molecular Dynamics (MD): Simulates solvation effects in polar solvents (e.g., water vs. DMSO) to assess stability.

- Docking Studies: Predict binding affinities with biological targets (e.g., enzymes) using crystal structure data (PDB ID: 8WZ) .

- Validation: Overlay computed IR/NMR spectra with experimental data to verify accuracy .

What purification techniques are recommended for isolating this compound with high purity?

Methodological Answer:

- Recrystallization: Use ethanol or methanol to remove impurities, leveraging solubility differences at varying temperatures.

- Column Chromatography: Silica gel columns with ethyl acetate/hexane gradients (e.g., 1:3 ratio) separate by polarity.

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve >99% purity, monitored at 254 nm .

How do intermolecular interactions influence the physical properties of this compound?

Methodological Answer:

- Hydrogen Bonding: N–H⋯O interactions (2.8–3.0 Å) increase melting points and reduce solubility in non-polar solvents.

- π-π Stacking: Aromatic ring interactions (3.5–4.0 Å) contribute to crystalline stability and sublimation behavior.

- Halogen Bonding: The chloro substituent may engage in weak Cl⋯N interactions (3.3 Å), affecting crystal morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.